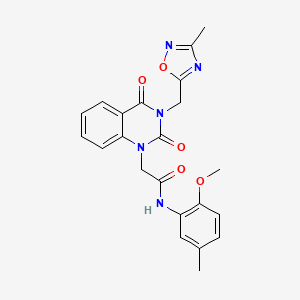![molecular formula C17H12F2N2O3 B2521209 (2Z)-2-[(3,4-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 1327195-45-8](/img/structure/B2521209.png)
(2Z)-2-[(3,4-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-[(3,4-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide, commonly known as DFPIC, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Mécanisme D'action
DFPIC exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. Moreover, it also inhibits the activity of various kinases, including PI3K, AKT, and mTOR, which are known to be involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
DFPIC has been shown to induce apoptosis, a process of programmed cell death, in cancer cells by activating various signaling pathways. It also inhibits the expression of various genes involved in cancer cell survival and proliferation. Moreover, it has been found to possess anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential in various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
DFPIC has several advantages as a potential drug candidate, including its potent anticancer activity, low toxicity, and favorable pharmacokinetic properties. However, its limitations include its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy.
Orientations Futures
Further research is needed to elucidate the precise mechanism of action of DFPIC and its potential applications in various fields, including cancer therapy and inflammatory disorders. Moreover, the development of novel formulations and drug delivery systems may help overcome the limitations associated with its low solubility and bioavailability. Additionally, the identification of novel analogs and derivatives of DFPIC may lead to the development of more potent and selective anticancer agents.
Méthodes De Synthèse
DFPIC can be synthesized through a multi-step process involving the condensation of 3,4-difluoroaniline with 8-methoxy-2H-chromen-3-carbaldehyde in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions to obtain the final product.
Applications De Recherche Scientifique
DFPIC has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit promising activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
Propriétés
IUPAC Name |
2-(3,4-difluorophenyl)imino-8-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3/c1-23-14-4-2-3-9-7-11(16(20)22)17(24-15(9)14)21-10-5-6-12(18)13(19)8-10/h2-8H,1H3,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWYUFODYQTSNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC(=C(C=C3)F)F)C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(3,4-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

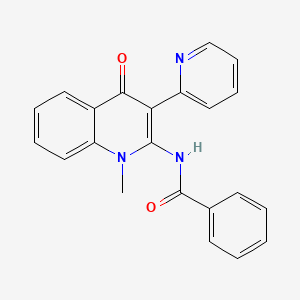

![1-methyl-3-(2-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2521129.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2521130.png)
![N,N-Dimethyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-amine](/img/structure/B2521132.png)
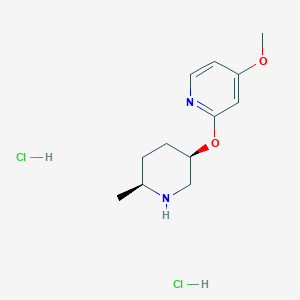
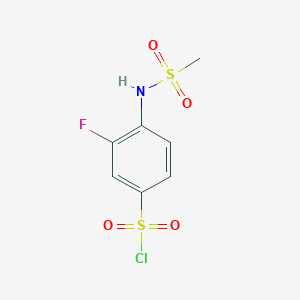
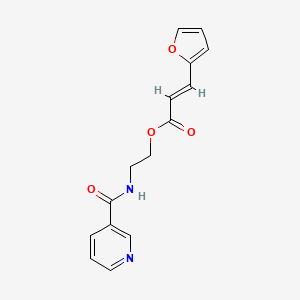
![2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-benzimidazole](/img/structure/B2521142.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-N'-(2-phenylethyl)urea](/img/structure/B2521143.png)


![4-[2-(4-Chloro-3-fluorophenoxy)phenyl]-3-buten-2-one](/img/structure/B2521147.png)
